Cumyl PEGACLONE Ethylbenzyl isomer
Description
Context of Novel Psychoactive Substance (NPS) Research
The field of novel psychoactive substances (NPS) is characterized by the rapid emergence of new chemical entities designed to mimic the effects of controlled drugs. cfsre.orgcfsre.org Synthetic cannabinoids represent one of the largest and most dynamic classes of NPS. nih.govnih.gov These substances are often created to circumvent existing drug laws and are frequently sold as "legal" alternatives to cannabis. wikipedia.org The continuous evolution of these compounds presents significant challenges for forensic and clinical laboratories, which must constantly adapt their methods to detect and identify these new substances. cfsre.orgcfsre.org The primary goal of NPS research is to identify and characterize these emerging drugs to understand their pharmacological profiles and potential risks. ndews.org
Evolution of Synthetic Cannabinoid Receptor Agonists (SCRAs) Structural Diversity
The structural landscape of synthetic cannabinoid receptor agonists (SCRAs) has undergone significant diversification since their initial appearance. nih.gov Early SCRAs were often structurally related to classical cannabinoids like THC or were based on aminoalkylindole structures. unodc.orgchromatographyonline.com However, to evade legal controls, clandestine chemists have continuously modified these core structures, leading to a wide array of chemical classes. chromatographyonline.comresearchgate.net This has resulted in the emergence of compounds with novel core scaffolds, linkers, and tail groups. researchgate.net The structural complexity and sheer number of different SCRAs pose a considerable challenge for classification and nomenclature. researchgate.netncl.ac.uk This evolution includes the introduction of entirely new core structures, such as the γ-carbolinones. nih.govresearchgate.net
Significance of Pyrido[4,3-b]indol-1-one (γ-Carbolinone) Core in SCRA Research
A notable development in the structural evolution of SCRAs was the identification of compounds based on a pyrido[4,3-b]indol-1-one, or γ-carbolinone, core. nih.govresearchgate.net CUMYL-PEGACLONE, a compound featuring this core, was first identified in 2016 and represents a significant departure from the more common indole (B1671886) and indazole-based SCRAs. nih.govwikipedia.org The appearance of this new core structure highlights the ongoing innovation within the illicit drug market to create compounds that fall outside the scope of existing legislation. mdpi.com The γ-carbolinone scaffold has since been the basis for a number of other synthetic cannabinoids. nih.gov
Research Rationale for Isomeric Exploration in SCRAs
The exploration of isomers is a critical aspect of SCRA research. nih.gov Isomers are compounds that have the same molecular formula but different structural arrangements of atoms. In the context of SCRAs, even minor changes in structure, such as the position of a substituent on an aromatic ring, can have a profound impact on the compound's pharmacological activity. nih.gov Research into isomers helps to understand the structure-activity relationships (SAR) of these compounds, providing insight into how specific structural features influence their interaction with cannabinoid receptors. nih.govnih.gov This knowledge is crucial for predicting the activity of newly emerging SCRAs and for developing analytical methods to differentiate between closely related isomers. nih.gov The study of isomers like Cumyl PEGACLONE Ethylbenzyl isomer is therefore essential for keeping pace with the evolving landscape of synthetic cannabinoids. nih.gov
Detailed Research Findings
A 2020 study investigated the in vitro activity of Cumyl-PEGACLONE and its 5-fluoro derivative (5F-Cumyl-PEGACLONE), alongside two newly synthesized structural isomers: Cumyl-PEGACLONE ethylbenzyl isomer and n-propylphenyl isomer. nih.gov The research aimed to assess the impact of these structural modifications on the compounds' activity at the CB1 cannabinoid receptor. nih.gov
The study found that both Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE were potent and efficacious agonists at the CB1 receptor. nih.gov In contrast, the ethylbenzyl and n-propylphenyl isomers demonstrated significantly reduced CB1 receptor activity. nih.gov The researchers hypothesized that this reduced activity was likely due to steric hindrance within the ligand-binding pocket of the receptor, caused by the altered position of the substituent on the phenyl ring. nih.gov
The following table summarizes the key findings from this research:
| Compound | CB1 Receptor Activity | Potency (EC50) | Efficacy (relative to JWH-018) |
| Cumyl-PEGACLONE | Strong Agonist | Sub-nanomolar | ~200-300% |
| 5F-Cumyl-PEGACLONE | Strong Agonist | Sub-nanomolar | ~200-300% |
| Cumyl-PEGACLONE Ethylbenzyl isomer | Weak Agonist | >100 nM | <40% |
| Cumyl-PEGACLONE n-propylphenyl isomer | Weak Agonist | >100 nM | <40% |
These findings underscore the importance of the specific substitution pattern on the phenyl group for high-affinity binding and activation of the CB1 receptor by this class of synthetic cannabinoids.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28N2O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-pentyl-2-(1-phenylpropyl)pyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C25H28N2O/c1-3-5-11-17-26-22-15-10-9-14-20(22)24-23(26)16-18-27(25(24)28)21(4-2)19-12-7-6-8-13-19/h6-10,12-16,18,21H,3-5,11,17H2,1-2H3 |
InChI Key |
OYGBCKBLQHHWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C3=CC=CC=C31)C(=O)N(C=C2)C(CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization of Cumyl Pegaclone Ethylbenzyl Isomer and Analogs
Methodologies for Chemical Synthesis of Pyrido[4,3-b]indol-1-one Scaffolds
The foundational structure of Cumyl PEGACLONE and its analogs is the pyrido[4,3-b]indol-1-one scaffold, a γ-carboline system. The synthesis of this core structure is a critical first step. One established method for creating pyrido[4,3-b]indoles is the Fischer indole (B1671886) synthesis. nih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde, leading to the formation of the indole ring system. For the pyrido[4,3-b]indol-1-one scaffold, a piperidone derivative can be utilized as the ketone component.
Another versatile approach involves the construction of the pyridine (B92270) ring onto an existing indole structure. This can be achieved through various cyclization reactions. For instance, derivatives of hydrogenated pyrido[4,3-b]indoles can be synthesized and subsequently modified to introduce different substituents on the carboline fragment. nih.gov These modifications can include the introduction of methyl, methoxy, fluorine, and chlorine groups to explore structure-activity relationships. nih.gov
Furthermore, multicomponent reactions offer an efficient pathway to complex heterocyclic systems. One-pot, three-component reactions have been developed for the synthesis of indole-substituted pyrido[2,3-d]pyrimidines, a related heterocyclic system, demonstrating the power of convergent synthesis. Similar strategies could be adapted for the construction of the pyrido[4,3-b]indol-1-one scaffold. The synthesis of related structures like pyrido[4,3-b] nih.govnih.govoxazines and pyrido[4,3-b] nih.govnih.govthiazines has also been reported, starting from substituted pyridines and building the fused ring system through a series of reactions including hydrolysis, reduction, and cyclization with α-halo ketones. nih.gov
Synthesis of Cumyl PEGACLONE Ethylbenzyl Isomer and Related Analogues
The synthesis of specific analogs such as this compound involves the alkylation of the pyrido[4,3-b]indol-1-one scaffold.
Optimization of Reaction Pathways for Ethylbenzyl Isomer Synthesis
The synthesis of the this compound requires the introduction of an ethylbenzyl group at a specific position on the pyrido[4,3-b]indol-1-one core. The optimization of this reaction pathway is crucial for achieving a desirable yield and purity. This typically involves a nucleophilic substitution reaction where the nitrogen atom of the pyrido[4,3-b]indol-1-one acts as a nucleophile, attacking an ethylbenzyl halide (e.g., ethylbenzyl bromide or chloride).
Key parameters for optimization include the choice of base, solvent, and reaction temperature. A suitable base is required to deprotonate the nitrogen atom, enhancing its nucleophilicity. The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Temperature control is also critical to manage the reaction rate and minimize the formation of side products. While specific details on the optimization for the ethylbenzyl isomer are not extensively published, general principles of N-alkylation of heterocyclic compounds would apply.
Challenges in Purification and Yield for Specific Isomers
A significant challenge in the synthesis of specific isomers like the this compound lies in purification and achieving high yields. The presence of multiple reactive sites on the pyrido[4,3-b]indol-1-one scaffold can lead to the formation of a mixture of regioisomers and other side products.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
The unambiguous identification of this compound and its analogs relies on a combination of advanced analytical techniques.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds. nih.govresearchgate.net Both one-dimensional (1D) ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.net
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between different atoms within the molecule. researchgate.net For instance, HMBC spectra can reveal long-range couplings between protons and carbons, which is vital for confirming the position of the ethylbenzyl group on the pyrido[4,3-b]indol-1-one scaffold and differentiating it from other isomers.
Mass Spectrometry (MS) Techniques for Isomer Differentiation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the synthesized compounds and for differentiating between isomers. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of these compounds. nih.govresearchgate.net The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that can serve as a fingerprint for a specific compound.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-ESI-qToF-MS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.govresearchgate.net This level of accuracy is crucial for confirming the identity of the compound and distinguishing it from other substances with similar nominal masses. While mass spectrometry can confirm that a compound has the correct molecular formula for a Cumyl PEGACLONE isomer, differentiating between positional isomers based on mass spectra alone can be challenging. However, fragmentation patterns can sometimes provide clues to the isomeric structure. More advanced techniques like differential mobility spectrometry (DMS) coupled with mass spectrometry have shown promise in separating cannabinoid isomers. nih.gov
Chromatographic Methods (GC, LC, UHPLC) for Analytical Purity and Isomeric Separation
Chromatographic techniques are fundamental in separating and identifying synthetic cannabinoids from complex matrices and differentiating them from their isomers. The choice of method depends on the specific analytical challenge, with Gas Chromatography (GC) and Liquid Chromatography (LC), including its high-resolution variants like Ultra-High-Performance Liquid Chromatography (UHPLC), being the most prevalent. azolifesciences.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of synthetic cannabinoids. azolifesciences.com For the parent compound, Cumyl-PEGACLONE, analysis of seized herbal mixtures showed a retention time of 15.0 minutes under specific GC conditions. researchgate.netresearchgate.net The electron ionization (EI) mass spectrum of Cumyl-PEGACLONE is characterized by key fragment ions that aid in its identification. nih.gov
However, standard GC-MS is often insufficient for distinguishing between positional isomers, which may co-elute and produce nearly identical mass spectra. uva.nl While the mass spectra for the this compound would be expected to show similar fragmentation patterns to the parent compound, differentiation would rely on achieving chromatographic separation, which is not always possible with standard capillary columns. uva.nl
Table 1: GC-MS Data for Cumyl-PEGACLONE Analysis
| Parameter | Value | Reference |
|---|---|---|
| Compound | Cumyl-PEGACLONE | researchgate.netnih.gov |
| Retention Time | 15.0 min | researchgate.net |
| Characteristic Ions (m/z) | 91, 179, 197, 254, 372 | nih.gov |
Note: GC parameters are specific to the analytical method used in the cited study.
Liquid Chromatography (LC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
LC coupled with mass spectrometry, particularly LC-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), is a powerful tool for NPS analysis. azolifesciences.comnumberanalytics.com These methods are often superior to GC-MS for analyzing thermolabile compounds and can offer better selectivity. nih.gov UHPLC enhances separation efficiency, providing shorter analysis times and improved resolution, which is critical for separating closely related isomers. nih.gov
For difficult separations of co-eluting isomers, two-dimensional liquid chromatography (2D-LC) has proven effective. nih.govojp.gov This technique enhances peak capacity by subjecting the sample to two different separation mechanisms, making it a valuable tool for resolving isomeric and structurally related synthetic cannabinoids that are unresolvable with traditional single-column methods. nih.gov The characterization of Cumyl-PEGACLONE and its analogs has been successfully performed using methods like liquid chromatography–electrospray ionization–quadrupole time of flight-mass spectrometry (LC–ESI–qToF–MS). researchgate.netwho.int While specific UHPLC parameters for the ethylbenzyl isomer are not detailed in the available literature, established methods for other synthetic cannabinoids provide a framework for its analysis. nih.govchromatographyonline.com
Table 2: Illustrative UHPLC-MS/MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Kinetex C18 (100 × 3 mm, 2.6 µm) | nih.gov |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Formate in Water | nih.gov |
| Mobile Phase B | 0.1% Formic Acid and 2 mM Ammonium Formate in Methanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Gradient | 60% to 90% B over 7 minutes | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
Note: This table represents a typical method and would require optimization for the specific analysis of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Characterization
Spectroscopic methods provide structural information that is complementary to mass spectrometry and crucial for the unambiguous identification of new compounds and their isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is related to the electronic transitions within a molecule. It is a useful tool for preliminary characterization. The this compound has a reported maximum absorbance (λmax) at 251 nm. This is nearly identical to the parent compound, Cumyl-PEGACLONE, which has a reported λmax of 252 nm, with other measurements identifying peaks at 207 nm and 218 nm. researchgate.netwho.int The similarity in their UV spectra underscores the limitations of this technique for differentiating between these specific isomers, though it confirms the presence of the same core chromophore.
Table 3: UV-Vis Spectroscopic Data for Cumyl-PEGACLONE and its Ethylbenzyl Isomer
| Compound | λmax (nm) | Reference |
|---|---|---|
| This compound | 251 | |
| Cumyl-PEGACLONE | 252 | who.int |
| Cumyl-PEGACLONE | 207, 218 | researchgate.net |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups and providing a unique "fingerprint" for a molecule. For novel psychoactive substances, techniques such as gas chromatography-solid state infrared spectroscopy (GC-sIR) and Attenuated Total Reflectance (ATR)-FTIR have been employed. researchgate.netnih.gov The characterization of the parent Cumyl-PEGACLONE utilized GC-sIR, which provides IR spectra of chromatographically separated compounds. researchgate.netwho.int
IR spectroscopy is particularly valuable for distinguishing positional isomers. ojp.gov Even small changes in the position of a substituent on a molecule can lead to significant and identifiable differences in the vibrational modes of the chemical bonds, especially in the fingerprint region (below 1500 cm⁻¹) of the IR spectrum. ojp.gov Therefore, comparing the IR spectrum of the this compound with that of Cumyl-PEGACLONE and other potential isomers would be a definitive method for their differentiation.
Receptor Pharmacology and Molecular Interactions of Cumyl Pegaclone Ethylbenzyl Isomer
In Vitro Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies
In vitro studies are fundamental in determining how a compound like the Cumyl PEGACLONE ethylbenzyl isomer interacts with its biological targets, primarily the cannabinoid receptors CB1 and CB2. These studies provide initial data on the compound's potential to elicit cannabinoid-like effects.
Assessment of Ligand-Receptor Binding Kinetics (Ki values)
While specific Ki values for the this compound are not extensively detailed in the provided search results, the available information indicates a significantly reduced affinity for the CB1 receptor compared to its parent compound, Cumyl PEGACLONE. nih.govresearchgate.net This reduced affinity suggests that the structural change of relocating the benzyl (B1604629) group to an ethylbenzyl configuration sterically hinders the molecule's ability to bind effectively to the receptor's active site. nih.govresearchgate.net
Comparative Analysis of Ethylbenzyl Isomer Binding Profile with Parent Compound and Other Analogs
When compared to Cumyl-PEGACLONE and its 5-fluorinated analog, 5F-Cumyl-PEGACLONE, the ethylbenzyl isomer exhibits a markedly different binding profile. nih.govresearchgate.net Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE are potent agonists at the CB1 receptor. nih.gov In contrast, the ethylbenzyl isomer shows a strongly diminished interaction with the CB1 receptor. nih.govresearchgate.net This stark difference highlights the critical role of the substituent's position on the cumyl group in determining the binding affinity for cannabinoid receptors. The parent compound, Cumyl-PEGACLONE, possesses a γ-carboline core structure, which was a novel feature among synthetic cannabinoids at the time of its emergence. researchgate.netnih.govwikipedia.org
Functional Receptor Activation Assays and Efficacy Profiling
Beyond simple binding, functional assays are necessary to determine whether a compound, once bound to a receptor, activates it and to what extent. These assays measure the downstream signaling events following receptor engagement.
G Protein-Coupled Receptor (GPCR) Signaling Pathway Engagement (e.g., mini-Gαi recruitment)
Studies utilizing mini-Gαi recruitment assays have demonstrated that the this compound has a strongly reduced ability to activate the CB1 receptor's G protein signaling pathway. nih.govresearchgate.net While its parent compound, Cumyl-PEGACLONE, is a strong activator of CB1, leading to robust mini-Gαi recruitment, the ethylbenzyl isomer shows minimal engagement of this primary signaling cascade. nih.govresearchgate.net This finding is consistent with its lower binding affinity and suggests a significantly lower potential for producing typical cannabinoid effects mediated by G protein signaling.
β-Arrestin Recruitment Assays for Biased Agonism Investigation
β-arrestin recruitment assays are employed to investigate biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin). Research on Cumyl PEGACLONE and its analogs, including the ethylbenzyl isomer, has shown that none of the evaluated compounds exhibit significant biased agonism. nih.govresearchgate.net While some synthetic cannabinoids show a preference for the β-arrestin2 pathway, this was not a prominent feature of the Cumyl PEGACLONE family of compounds. nih.gov
Determination of Half-Maximal Effective Concentrations (EC50) and Maximum Efficacy (Emax)
Interactive Data Table: Functional Activity of Cumyl PEGACLONE Analogs at the CB1 Receptor
| Compound | EC50 (nM) | Emax (relative to JWH-018) | Assay Type |
| Cumyl PEGACLONE | Sub-nanomolar | ~200% | mini-Gαi |
| 5F-Cumyl-PEGACLONE | Sub-nanomolar | ~200% | mini-Gαi |
| This compound | >100 | <40% | mini-Gαi |
| Cumyl PEGACLONE | Sub-nanomolar | ~300% | β-arrestin2 |
| 5F-Cumyl-PEGACLONE | Sub-nanomolar | ~300% | β-arrestin2 |
| This compound | >100 | <40% | β-arrestin2 |
Structure-Activity Relationship (SAR) Analysis of Isomeric Variations
The biological activity of a compound is intrinsically linked to its three-dimensional structure and how it interacts with its target receptor. In the case of Cumyl-PEGACLONE and its analogues, isomeric variations play a critical role in defining their pharmacological profile. A 2020 study by Janssens et al. provides a detailed in vitro analysis of these variations, offering crucial insights into their structure-activity relationships. nih.gov
The this compound demonstrated a significantly diminished activity at the CB1 receptor when compared to its parent compound, Cumyl-PEGACLONE. nih.gov This reduction in activity is hypothesized to be a direct consequence of steric hindrance within the ligand-binding pocket of the CB1 receptor. nih.gov The ethylbenzyl group, being bulkier than the cumyl group in the parent compound, likely imposes spatial constraints that impede an optimal fit within the receptor's binding site. This poor fit would weaken the non-covalent interactions necessary for receptor activation, leading to the observed decrease in both potency and efficacy.
In vitro functional assays monitoring both β-arrestin2 recruitment and mini-Gαi protein activation at the CB1 receptor revealed that the ethylbenzyl isomer possesses a strongly reduced CB1 activity. nih.gov Specifically, the EC50 values, which represent the concentration required to elicit a half-maximal response, were found to be greater than 100 nM for the ethylbenzyl isomer. nih.gov Furthermore, its efficacy, or the maximal response it can produce, was less than 40% relative to the reference agonist JWH-018. nih.gov This stands in stark contrast to Cumyl-PEGACLONE, which exhibits sub-nanomolar EC50 values and an efficacy exceeding that of JWH-018. nih.gov
The introduction of the ethylbenzyl moiety in place of the cumyl group is the key structural modification that defines the this compound. This change has a profound negative impact on its ability to activate the CB1 receptor. The data from functional assays clearly indicates that this structural alteration is detrimental to its cannabimimetic activity. nih.gov
The study by Janssens et al. (2020) did not find evidence of significant biased agonism for any of the tested compounds, including the ethylbenzyl isomer. nih.gov Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). The lack of significant bias suggests that while the ethylbenzyl isomer is a much weaker agonist, it does not appear to selectively engage different downstream signaling cascades of the CB1 receptor compared to the other tested analogues. nih.gov
To further understand the structure-activity relationships, it is informative to compare the ethylbenzyl isomer with other related compounds, such as 5F-Cumyl-PEGACLONE and the n-propylphenyl isomer of Cumyl-PEGACLONE.
5F-Cumyl-PEGACLONE, the 5-fluorinated analogue of the parent compound, was found to be a potent CB1 receptor agonist, with sub-nanomolar EC50 values and high efficacy, comparable to Cumyl-PEGACLONE. nih.gov This indicates that the addition of a fluorine atom to the pentyl chain does not negatively impact, and may even slightly enhance, its interaction with the CB1 receptor. nih.gov
Conversely, the n-propylphenyl isomer of Cumyl-PEGACLONE, much like the ethylbenzyl isomer, exhibited a significantly reduced CB1 receptor activity. nih.gov Its EC50 values were also greater than 100 nM, and its efficacy was less than 40% relative to JWH-018. nih.gov This finding reinforces the hypothesis that steric bulk in the head group of the molecule is a critical determinant of CB1 receptor activity. Both the ethylbenzyl and n-propylphenyl groups are sterically more demanding than the cumyl group, leading to a pronounced decrease in their ability to activate the receptor.
Advanced Analytical Methodologies for Detection and Differentiation in Research Settings
Comprehensive Chromatographic-Mass Spectrometric Techniques for Complex Mixture Analysisresearchgate.netnih.govnih.govresearchgate.netresearchgate.net
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of synthetic cannabinoids, offering the separation of complex mixtures and sensitive detection. researchgate.netnih.gov The structural similarities among synthetic cannabinoid isomers often result in co-elution with standard chromatographic methods, necessitating advanced approaches for their resolution. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Componentsresearchgate.netnih.govnih.govresearchgate.net
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids. In the analysis of Cumyl PEGACLONE, GC-MS provides characteristic fragmentation patterns essential for its initial identification. nih.govnih.gov For instance, the main mass spectrometry characteristic ions (m/z) for CUMYL-PEGACLONE have been identified as 91, 179, 197, 254, and 372. nih.govresearchgate.netresearchgate.net The ion with m/z 254 is often the base peak. researchgate.net This technique allows for the comparison of obtained mass spectra with established libraries for identification. researchgate.net However, due to the thermal nature of the GC inlet, it may not be suitable for all synthetic cannabinoids, and the mass spectra of isomers can be very similar, making differentiation challenging. uva.nl
Table 1: GC-MS Data for CUMYL-PEGACLONE
| Parameter | Value | Reference |
|---|---|---|
| Retention Time | 15.0 min | researchgate.netresearchgate.net |
| Key Mass Fragments (m/z) | 91, 179, 197, 254, 372 | nih.govresearchgate.netresearchgate.net |
| Base Peak (m/z) | 254 | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Non-Volatile Analytesresearchgate.netnih.govresearchgate.netresearchgate.net
LC-MS is particularly advantageous for the analysis of non-volatile and thermally labile compounds, a common characteristic of many new psychoactive substances. researchgate.netnih.gov When coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems, it provides highly accurate mass measurements. researchgate.netnih.govnih.gov This accuracy is crucial for determining the elemental composition of a molecule and for differentiating between isomers that have the same nominal mass but different exact masses. uni-freiburg.de Two-dimensional liquid chromatography (2D-LC) has also shown promise in separating co-eluting isomeric and non-isomeric synthetic cannabinoids. oup.com The use of LC-HRMS has been instrumental in the structural elucidation of novel synthetic cannabinoids like Cumyl-PEGACLONE. nih.gov
Tandem Mass Spectrometry (MS/MS) for Confirmatory Identificationresearchgate.netnih.govnih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information, enhancing the confidence in compound identification. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. chemrxiv.org This technique is invaluable for distinguishing between isomers that may produce similar full-scan mass spectra. chemrxiv.org By carefully selecting precursor ions and analyzing the resulting fragmentation patterns, it is possible to identify subtle structural differences between isomers like the Cumyl PEGACLONE ethylbenzyl isomer and its counterparts. chemrxiv.orgnih.gov High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods have been successfully established for the sensitive detection of CUMYL-PEGACLONE in various matrices. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Isomer Identificationresearchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the precise identification of isomers. nih.govuni-freiburg.de Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) within a molecule. magritek.com This allows for the unambiguous determination of the connectivity of atoms and the stereochemistry of the molecule, which is essential for differentiating positional and geometric isomers. uni-freiburg.demagritek.com The structural characterization of Cumyl-PEGACLONE was definitively achieved through a combination of 1H and 13C NMR experiments, along with 2D-NMR techniques such as HMBC, HSQC, and COSY. researchgate.net
Complementary Spectroscopic Approaches for Structural Confirmationnih.govresearchgate.netnih.gov
While chromatographic and mass spectrometric techniques are powerful, they are often complemented by other spectroscopic methods to provide a comprehensive analytical profile of a compound. nih.govnih.gov
Gas Chromatography-Solid State Infrared (GC-sIR) Analysisresearchgate.net
Gas chromatography-solid state infrared (GC-sIR) spectroscopy provides an orthogonal method for the identification of compounds. After separation by gas chromatography, the eluent is deposited onto an infrared-transparent disk, and the solid-phase infrared spectrum is recorded. uni-freiburg.deascld.org This technique provides a unique fingerprint spectrum for a molecule based on the vibrations of its chemical bonds. ojp.govojp.gov The vapor phase infrared spectra can offer characteristic absorption bands that aid in the identification of individual isomers. ojp.gov GC-sIR has been utilized in the structural elucidation of new synthetic cannabinoids, including Cumyl-PEGACLONE, offering confirmatory data alongside mass spectrometry and NMR. nih.govresearchgate.net
Table 2: List of Compounds
| Compound Name |
|---|
| Cumyl PEGACLONE |
| This compound |
| 5F-Cumyl-PEGACLONE |
| JWH-018 |
| CUMYL-BICA |
| 5F-CUMYL-PINACA |
| 5F-CUMYL-PICA |
| CUMYL-4CN-BINACA |
| CUMYL-THPINACA |
| MDMB-CHMCZCA |
| Cumyl-CBMICA |
| Cumyl-CBMINACA |
| 4F-MDMB-BINACA |
| Cumyl-PICA |
| Cumyl-CH-MEGACLONE |
Attenuated Total Reflection Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy stands as a powerful, non-destructive analytical technique for the chemical characterization of substances. nih.gov This method is particularly valuable in forensic and research laboratories for the rapid identification of new psychoactive substances (NPS), including synthetic cannabinoids and their isomers. nih.govrsc.org The core principle of ATR-FTIR involves measuring the absorption of infrared radiation by a sample, which provides a unique "molecular fingerprint" based on the vibrational frequencies of its chemical bonds. scholaris.ca
In the context of this compound, ATR-FTIR offers a robust methodology for its differentiation from the parent compound, Cumyl-PEGACLONE, and other related synthetic cannabinoids. While both isomers share the same molecular formula (C25H28N2O) and a similar core structure, the variation in the substitution pattern on the benzyl (B1604629) group introduces distinct vibrational characteristics that can be detected by FTIR spectroscopy. nih.gov
The primary structural difference lies in the position of the ethyl group on the phenyl ring attached to the pyrido[4,3-b]indol-1-one core. This seemingly minor alteration in molecular geometry is significant enough to alter the vibrational modes of the molecule, including stretching and bending of the C-H and C-C bonds within the aromatic ring. scholaris.ca These differences manifest as shifts in the wavenumber and changes in the intensity of absorption bands in the FTIR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), which is rich in complex vibrational information. mdpi.com
Research Findings
Research into the analysis of synthetic cannabinoids has consistently demonstrated the utility of ATR-FTIR for distinguishing between closely related analogues and positional isomers. mdpi.comuva.nl For instance, studies on various cannabinoid formulations have shown that characteristic bands corresponding to aromatic C=C stretching, as well as in-plane and out-of-plane C-H bending vibrations, provide the necessary spectral resolution for differentiation. scholaris.caspectroscopyonline.com
The ethylbenzyl isomer would be expected to exhibit a unique pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, which is highly sensitive to the substitution pattern on an aromatic ring. mdpi.com Furthermore, subtle shifts in the frequencies of the carbonyl (C=O) stretch and the C-N stretching vibrations within the γ-carboline core may also be observed due to the altered electronic effects imparted by the ethylbenzyl group. mdpi.com
The combination of ATR-FTIR with machine learning models has also emerged as a sophisticated approach for the non-targeted screening and classification of NPS, including various sub-categories of synthetic cannabinoids. nih.gov Such a strategy could be effectively applied to differentiate this compound from a multitude of other synthetic cannabinoids encountered in a research or forensic setting.
Illustrative Data Table of Expected ATR-FTIR Spectral Features
The following table provides an illustrative representation of the expected characteristic vibrational bands for this compound and how they might differ from a theoretical parent compound. This data is based on general knowledge of FTIR spectroscopy of aromatic and heterocyclic compounds and is intended for illustrative purposes in the absence of published experimental data.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) for Ethylbenzyl Isomer | Potential Distinguishing Features |
| N-H Stretch (if present in trace impurities) | ~3400-3200 | Weak to absent |
| Aromatic C-H Stretch | ~3100-3000 | Subtle shifts based on ethyl group position |
| Aliphatic C-H Stretch | ~2960-2850 | Characteristic of pentyl and ethyl groups |
| Carbonyl (C=O) Stretch | ~1700-1670 | Potential slight shift due to electronic effects of the ethylbenzyl moiety mdpi.com |
| Aromatic C=C Stretch | ~1620-1580 | Pattern and intensity changes reflecting altered ring substitution scholaris.ca |
| C-N Stretch | ~1350-1250 | Possible minor shifts |
| Aromatic C-H Out-of-Plane Bending | ~900-675 | Highly characteristic pattern indicative of the specific substitution on the benzyl ring mdpi.com |
Computational Chemistry and Molecular Modeling Applications
Ligand-Receptor Docking Studies for Binding Mode Prediction
Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and mode of interaction. In the context of the Cumyl-PEGACLONE ethylbenzyl isomer, docking studies are instrumental in elucidating its interaction with the cannabinoid type 1 (CB1) receptor.
Research has demonstrated that the Cumyl-PEGACLONE ethylbenzyl isomer exhibits a significantly reduced activity at the CB1 receptor compared to its parent compound, Cumyl-PEGACLONE. nih.gov It is hypothesized that this reduction in activity originates from steric hindrance within the ligand-binding pocket of the CB1 receptor. nih.gov Docking studies can be employed to model and visualize this proposed steric clash. By computationally placing the ethylbenzyl isomer into the active site of a CB1 receptor model, researchers can analyze the spatial arrangement and identify potential unfavorable interactions that would not be present with the more potent Cumyl-PEGACLONE.
The ethyl group on the benzyl (B1604629) moiety of the isomer likely introduces additional bulk that alters the molecule's fit within the binding pocket. This can lead to a less optimal binding pose, disrupting key interactions with amino acid residues crucial for receptor activation. For instance, studies on other synthetic cannabinoids have highlighted the importance of hydrophobic interactions with specific phenylalanine and tryptophan residues within the CB1 receptor's binding pocket. nih.gov Docking simulations could reveal whether the ethylbenzyl group of the isomer prevents the molecule from achieving the necessary proximity and orientation to engage these critical residues effectively.
A comparative docking analysis of Cumyl-PEGACLONE and its ethylbenzyl isomer would allow for a direct visual and energetic comparison of their binding modes. This could provide a molecular-level explanation for the observed differences in their pharmacological profiles, moving beyond hypothesis to a data-driven understanding of their structure-activity relationship.
Molecular Dynamics Simulations of Ligand-Binding Pocket Interactions
While ligand docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the specific interactions that are maintained throughout the simulation.
For the Cumyl-PEGACLONE ethylbenzyl isomer, MD simulations could be used to assess the stability of its docked conformation within the CB1 receptor's binding pocket. If the initial docked pose is not stable, the simulation would show the ligand moving away from its initial position, indicating a weaker or more transient interaction. This would be consistent with the observed lower in vitro activity.
Furthermore, MD simulations can provide detailed information about the network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site. nih.gov By running simulations for both Cumyl-PEGACLONE and its ethylbenzyl isomer, a comparative analysis of these interaction networks could be performed. It is plausible that the ethylbenzyl isomer forms fewer or less persistent interactions with key residues in the binding pocket, leading to a lower binding affinity and reduced efficacy. The dynamic nature of these simulations can capture subtle conformational changes in both the ligand and the receptor that are induced upon binding, offering a more realistic representation of the biological system. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, untested compounds.
The development of a QSAR model for synthetic cannabinoids, including isomers like the Cumyl-PEGACLONE ethylbenzyl isomer, could be a valuable tool for predicting the potential activity of newly emerging substances. bau.edu.tr To build a robust QSAR model, a dataset of compounds with known chemical structures and corresponding biological activities (e.g., EC50 values for CB1 receptor activation) is required.
The significantly lower CB1 receptor activity of the Cumyl-PEGACLONE ethylbenzyl isomer (EC50 >100 nM) compared to the potent, sub-nanomolar activity of Cumyl-PEGACLONE provides a crucial data point for such a model. nih.gov This data highlights the sensitivity of the CB1 receptor to small structural modifications. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, would be calculated for each compound in the dataset. These descriptors can include steric, electronic, and hydrophobic parameters.
A statistical method, such as partial least squares (PLS) regression, can then be used to identify the descriptors that are most correlated with biological activity and to generate a predictive equation. nih.gov The inclusion of isomeric pairs like Cumyl-PEGACLONE and its ethylbenzyl isomer in the training set of a QSAR model would enhance its predictive power, particularly in distinguishing between potent and less active structural variants.
Table 1: In Vitro CB1 Receptor Activity of Cumyl-PEGACLONE and its Ethylbenzyl Isomer
| Compound | EC50 (β-arr2 assay) | Efficacy (relative to JWH-018) |
| Cumyl-PEGACLONE | Sub-nanomolar | ~300% |
| Cumyl-PEGACLONE Ethylbenzyl Isomer | >100 nM | <40% |
Data sourced from Janssens et al. (2020) nih.gov
Theoretical Prediction of Isomer Stability and Reactivity
Theoretical chemistry methods, such as Density Functional Theory (DFT), can be used to predict the intrinsic properties of molecules, including their stability and reactivity. mdpi.com These calculations can provide insights into the relative stabilities of isomers and their potential to undergo various chemical reactions.
A computational study of Cumyl-PEGACLONE and its ethylbenzyl isomer could be performed to compare their thermodynamic stabilities. By calculating the total electronic energy of the optimized geometries of both isomers, their relative stabilities can be determined. While small differences in stability are expected, this information can be valuable for understanding the potential for interconversion or the relative abundance of each isomer under certain conditions.
Furthermore, DFT calculations can be used to determine various chemical reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of the kinetic stability of a molecule. A smaller gap suggests higher reactivity. Comparing these descriptors for the two isomers could reveal subtle differences in their electronic structures that might influence their metabolic pathways or other chemical transformations. While not directly linked to receptor binding, these theoretical predictions contribute to a more comprehensive chemical profile of the isomers.
Emergence and Surveillance in Academic and Forensic Research Contexts
Global Trends in the Identification of Novel Synthetic Cannabinoids in Research Samples
The global market for illicit drugs is marked by the constant introduction of new SCRAs. nih.gov Forensic and academic research laboratories play a crucial role in the surveillance and identification of these emerging substances. A significant trend in recent years has been the appearance of SCRAs with novel core structures, designed specifically to circumvent existing drug laws that often classify substances based on their fundamental chemical scaffolds. nih.gov
A prime example of this trend is the emergence of SCRAs possessing a γ-carbolinone core. Cumyl-PEGACLONE was the first such compound identified on the German drug market in December 2016. nih.govresearchgate.net Its appearance signaled a deliberate shift by clandestine chemists to create compounds that fall outside the scope of generic legislative controls. nih.gov Following its introduction, its fluorinated analog, 5F-Cumyl-PEGACLONE, was also identified, quickly becoming prevalent in forensic casework in some regions. nih.govresearchgate.net This pattern of introducing a parent compound followed by its halogenated (often fluorinated) variants is a common global trend observed in SCRA development.
Forensic surveillance programs, such as those conducted by the Center for Forensic Science Research and Education (CFSRE), utilize comprehensive, non-targeted data acquisition methods to detect these new compounds in real-time from various forensic samples, including biological specimens and seized drug materials. cfsre.orgcfsre.org These efforts are essential for tracking the prevalence and distribution of new SCRAs and their isomers, providing critical data for public health and law enforcement agencies.
Research on Chemical Diversification Strategies in Illicit Synthesis
The primary driver of chemical diversification in the illicit synthesis of SCRAs is the attempt to evade legal controls. researchgate.netfrontiersin.org Clandestine laboratories continuously modify the chemical structures of known SCRAs by altering different parts of the molecule, including the core, linker, and tail groups. frontiersin.org This results in a proliferation of analogues, homologues, and isomers.
Academic and forensic research investigates these diversification strategies to understand structure-activity relationships and to anticipate future trends. One area of focus is the creation of positional isomers, where functional groups are moved to different positions on the chemical scaffold. The "Cumyl PEGACLONE Ethylbenzyl isomer" is a direct subject of such research.
In a 2020 study, researchers synthesized the Cumyl-PEGACLONE ethylbenzyl isomer to investigate how altering the substitution pattern on the cumyl group affects the compound's activity at the cannabinoid receptor 1 (CB1). nih.govresearchgate.net The study compared the novel isomer to its parent compound, Cumyl-PEGACLONE, and the related analogue, 5F-Cumyl-PEGACLONE. The research found that while Cumyl-PEGACLONE and its 5-fluoro analogue were potent CB1 receptor agonists, the ethylbenzyl isomer exhibited a significantly reduced activity. nih.govresearchgate.net Researchers hypothesized that this reduction in potency and efficacy was due to steric hindrance—the ethyl group's position interfering with the molecule's ability to bind effectively to the CB1 receptor. nih.govresearchgate.net
This type of research is critical because it demonstrates that not all structural modifications lead to potent, psychoactive compounds. However, the existence of such isomers, which may be produced as impurities or by-products during synthesis, complicates the forensic landscape.
Table 1: In Vitro CB1 Receptor Activity of Cumyl-PEGACLONE Variants
Q & A
Q. How can isomer research align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
- Methodological Answer : Deposit raw spectral/chromatographic data in repositories like Zenodo or Figshare. Annotate datasets with ISA-Tab metadata standards and cite using persistent identifiers (DOIs) to ensure reproducibility .
Tables
Table 1 : Key Pharmacological Parameters for this compound
| Parameter | Ethylbenzyl Isomer | Parent Compound | Method (Reference) |
|---|---|---|---|
| EC₅₀ (nM) | 123–170 | 45–78 | CB1 Activation Assay |
| Eₘₐₓ (%) | 25.8–38.0 | 89–95 | CB1 Activation Assay |
| Purity Threshold | >85% | >98% | HPLC Validation |
Table 2 : Recommended Tools for Isomer-Specific Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
